

Application Notes and Protocols for AST5902 Trimesylate Cell-Based Assays

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Compound of Interest

Compound Name: AST5902 trimesylate

Cat. No.: B15611971

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Introduction

AST5902 is the principal and pharmacologically active metabolite of Afflutinib (firmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).^{[1][2]} Like its parent compound, AST5902 targets sensitizing EGFR mutations as well as the T790M resistance mutation, which commonly arises in non-small cell lung cancer (NSCLC) patients after treatment with first or second-generation EGFR TKIs.^{[2][3]} These application notes provide detailed protocols for assessing the in vitro cellular activity of **AST5902 trimesylate**, focusing on cell proliferation and inhibition of EGFR signaling pathways.

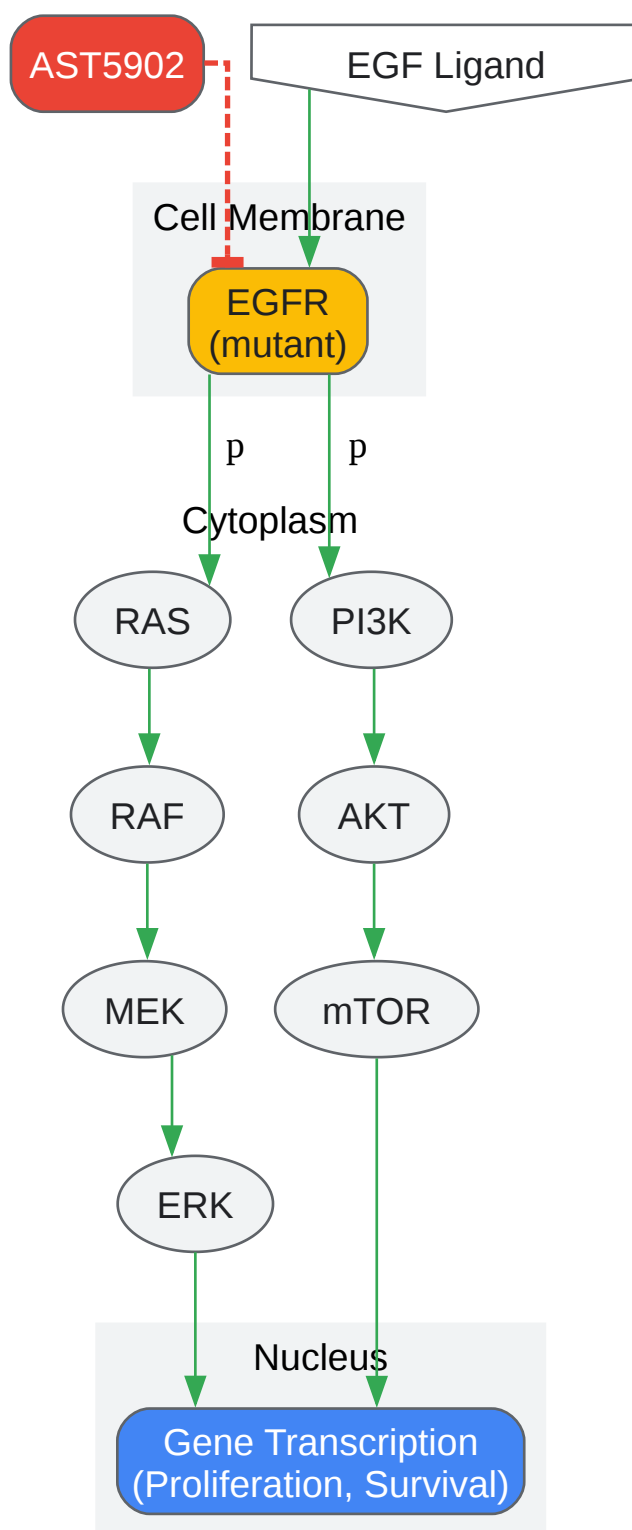
Data Presentation

The following table summarizes representative inhibitory concentrations (IC₅₀) of **AST5902 trimesylate** in NSCLC cell lines with different EGFR mutation statuses. This data is illustrative and may vary based on specific experimental conditions.

Cell Line	EGFR Mutation Status	Predicted IC50 (nM) for Proliferation Inhibition
PC-9	Exon 19 deletion	10 - 50
NCI-H1975	L858R, T790M	15 - 60
A549	EGFR Wild-Type	>1000

Signaling Pathway

AST5902, as an EGFR inhibitor, blocks the downstream signaling cascades that promote cell proliferation and survival. By binding to the ATP-binding site of mutant EGFR, it prevents autophosphorylation and subsequent activation of key pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades.



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Caption: EGFR Signaling Pathway Inhibition by AST5902.

Experimental Protocols

Cell Proliferation Assay (MTS/CellTiter-Glo®)

This protocol determines the effect of **AST5902 trimesylate** on the viability and proliferation of NSCLC cell lines.

Materials:

- NSCLC cell lines (e.g., PC-9, NCI-H1975, A549)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **AST5902 trimesylate** stock solution (in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTS or CellTiter-Glo® Luminescent Cell Viability Assay)
- Plate reader (absorbance or luminescence)

Procedure:

- Cell Seeding:
 - Harvest and count cells, ensuring high viability (>95%).
 - Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
 - Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Drug Treatment:
 - Prepare a 2X serial dilution series of **AST5902 trimesylate** in complete medium from the stock solution.

- Remove the medium from the wells and add 100 μ L of the drug dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug dose) and a no-treatment control.
- Incubate the plates for 72 hours at 37°C.
- Viability Assessment:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 20 μ L of MTS reagent or 100 μ L of CellTiter-Glo® reagent).^[4]
 - Incubate as recommended (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).^[4]^[5]
- Data Acquisition and Analysis:
 - Measure the absorbance (for MTS) or luminescence (for CellTiter-Glo®) using a plate reader.
 - Normalize the data to the vehicle control wells (representing 100% viability).
 - Plot the cell viability against the logarithm of the drug concentration and calculate the IC50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).

Western Blot Analysis of EGFR Pathway Inhibition

This protocol assesses the ability of **AST5902 trimesylate** to inhibit the phosphorylation of EGFR and its downstream targets.

Materials:

- NSCLC cell lines (e.g., NCI-H1975)
- 6-well cell culture plates
- **AST5902 trimesylate**
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti- β -actin).
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate (ECL)
- Imaging system

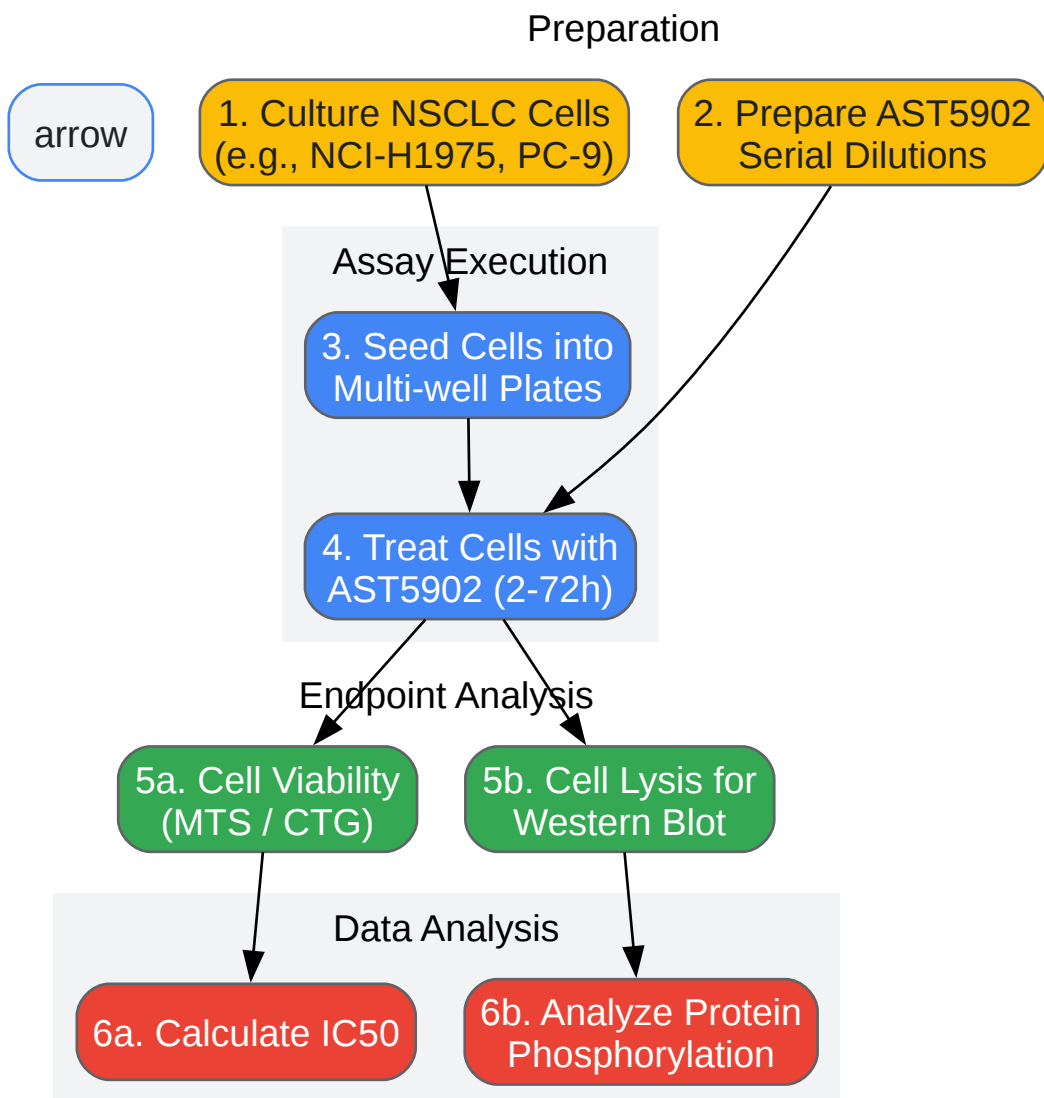
Procedure:

- Cell Treatment:
 - Seed cells in 6-well plates and grow to 70-80% confluency.
 - Treat the cells with various concentrations of **AST5902 trimesylate** (e.g., 0, 10, 50, 200 nM) for a specified time (e.g., 2-6 hours).
- Cell Lysis and Protein Quantification:
 - Wash the cells with ice-cold PBS and lyse them with 100-150 μ L of lysis buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein (e.g., 20-30 μ g) and separate them by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Signal Detection:
 - Capture the chemiluminescent signal using an imaging system.
 - Analyze the band intensities to determine the relative levels of phosphorylated and total proteins, normalizing to the loading control.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cell-based assays described.



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Caption: General workflow for in vitro cell-based assays of AST5902.

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